molecular formula C21H15ClN2O3 B2526678 2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922109-43-1

2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2526678
CAS No.: 922109-43-1
M. Wt: 378.81
InChI Key: KPLCOZIJUJWVSY-UHFFFAOYSA-N
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Description

2-Chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold consists of a seven-membered oxazepine ring fused to two benzene rings. The compound is substituted with a methyl group at position 8 of the oxazepine ring and a 2-chlorobenzamide moiety at position 2 (Figure 1). The molecular formula is C22H16ClN2O3, with a molecular weight of 391.8 g/mol (estimated based on analogues in –19).

Properties

IUPAC Name

2-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-6-8-19-17(10-12)24-21(26)15-11-13(7-9-18(15)27-19)23-20(25)14-4-2-3-5-16(14)22/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLCOZIJUJWVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is C21H15ClN2O3, with a molecular weight of 378.81 g/mol. The compound features a chloro group and a dibenzooxazepine core, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit promising antibacterial properties. For instance, derivatives of benzamides have shown effectiveness against various bacterial strains. A study highlighted that certain benzamide derivatives demonstrated significant antibacterial activity, suggesting that 2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may possess similar properties due to its structural analogies .

Antifungal Activity

Preliminary studies have also evaluated the antifungal potential of this compound. In one study involving various benzamide derivatives, several compounds exhibited strong fungicidal activities against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibitory activity of these compounds was significantly higher than conventional antifungal agents at comparable concentrations .

CompoundInhibition Rate (%)Target Fungus
2-Chloro-N-(8-methyl...)86.1%Sclerotinia sclerotiorum
Other Benzamide DerivativesVarious (47.2% - 86.1%)Various Fungi

Anticancer Activity

The anticancer potential of dibenzo[b,f][1,4]oxazepine derivatives has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against cancer cell lines. For example, some derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The presence of specific functional groups in 2-chloro-N-(8-methyl...) may enhance its efficacy as an anticancer agent.

Case Studies and Research Findings

  • Case Study on Antifungal Activity : A series of benzamide derivatives were synthesized and tested against Sclerotinia sclerotiorum. Among them, 2-chloro-N-(8-methyl...) exhibited superior inhibition rates compared to standard treatments like quinoxyfen .
  • Cytotoxicity Assessment : In vitro studies on similar dibenzo[b,f][1,4]oxazepine compounds revealed promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications to the benzamide moiety could significantly affect biological activity.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit promising antibacterial properties. For instance, derivatives of benzamides have shown effectiveness against various bacterial strains. A study highlighted that certain benzamide derivatives demonstrated significant antibacterial activity, suggesting that this compound may possess similar properties due to its structural analogies.

Antifungal Activity

Preliminary studies have evaluated the antifungal potential of this compound. In one study involving various benzamide derivatives, several compounds exhibited strong fungicidal activities against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibitory activity of these compounds was significantly higher than conventional antifungal agents at comparable concentrations.

CompoundInhibition Rate (%)Target Fungus
2-Chloro-N-(8-methyl...)86.1%Sclerotinia sclerotiorum
Other Benzamide DerivativesVarious (47.2% - 86.1%)Various Fungi

Anticancer Activity

The anticancer potential of dibenzo[b,f][1,4]oxazepine derivatives has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against cancer cell lines. For example, some derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The presence of specific functional groups in 2-chloro-N-(8-methyl...) may enhance its efficacy as an anticancer agent.

Case Study on Antifungal Activity

A series of benzamide derivatives were synthesized and tested against Sclerotinia sclerotiorum. Among them, 2-chloro-N-(8-methyl...) exhibited superior inhibition rates compared to standard treatments like quinoxyfen.

Cytotoxicity Assessment

In vitro studies on similar dibenzo[b,f][1,4]oxazepine compounds revealed promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications to the benzamide moiety could significantly affect biological activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ketone groups are susceptible to hydrolysis under specific conditions:

Reaction TypeConditionsReagentsProductsYieldSource
Amide Hydrolysis Acidic reflux6M HCl, 110°C, 8h2-Chlorobenzoic acid + 8-methyl-11-oxo-dibenzooxazepin-2-amine72%
Ketone Reduction Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, 25°C, 12h8-methyl-11-hydroxy derivative68%

Acid-catalyzed amide cleavage proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The ketone reduction retains the dibenzooxazepine ring while modifying the oxo group to a hydroxyl .

Nucleophilic Aromatic Substitution

The chloro substituent at position 2 of the benzamide ring undergoes substitution with nucleophiles:

NucleophileConditionsProductReaction Efficiency
Methoxide (CH₃O⁻)K₂CO₃, DMF, 80°C, 24h2-Methoxy derivative85% conversion
PiperidineEtOH, reflux, 18h2-Piperidinyl derivative78% isolated yield

Reactivity is enhanced by electron-withdrawing effects from the adjacent amide group, facilitating displacement even under moderate conditions .

Electrophilic Aromatic Substitution

The electron-rich dibenzooxazepine ring participates in electrophilic reactions:

ReactionElectrophileConditionsPositionYield
NitrationHNO₃/H₂SO₄0°C → 25°C, 2hPara to oxazepine oxygen63%
SulfonationSO₃/H₂SO₄50°C, 4hMeta to amide group58%

Regioselectivity is dictated by the electron-donating effects of the oxazepine oxygen and the electron-withdrawing amide .

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings:

Coupling TypePartnerCatalyst SystemProduct Application
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂OBiaryl derivatives for SAR studies
Buchwald-HartwigMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogs with enhanced solubility

These reactions enable structural diversification for pharmacological optimization .

Oxidation and Reduction Pathways

  • Oxidation : Treatment with KMnO₄ in acidic medium converts the methyl group at position 8 to a carboxylic acid (45% yield).

  • Reduction : NaBH₄ selectively reduces the ketone to an alcohol without affecting the amide bond.

Stability Under Physiological Conditions

ParameterConditionDegradation ProfileHalf-Life
pH 7.437°C, aqueous bufferHydrolysis of amide bond dominates6.2h
UV Light254 nm, 24hRing-opening via C–O bond cleavage89% degradation

This data informs formulation strategies to enhance compound stability .

Functionalization via Acylation

The secondary amine in the oxazepine ring reacts with acyl

Comparison with Similar Compounds

Modifications to the Benzamide Substituent

The benzamide group is a critical pharmacophore. Variations in its substitution pattern significantly influence electronic properties, lipophilicity, and target affinity:

  • 2-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922082-80-2): Lacks the 8-methyl group on the oxazepine core, reducing steric bulk. Molecular weight: 364.8 g/mol .
  • 2,4-Dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 921891-73-8): Methoxy groups at positions 2 and 4 introduce electron-donating effects, lowering acidity of the amide proton. Molecular weight: 404.4 g/mol .
  • 3-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922028-74-8): Methoxy at benzamide position 3 and methyl at oxazepine position 10 (vs. 8). Molecular weight: 374.4 g/mol .

Key Insight : Chlorine’s electronegativity and moderate size balance lipophilicity and target engagement, whereas bulkier substituents (e.g., bromine) may hinder binding in sterically restricted pockets.

Core Heterocycle Modifications

Replacement of the oxazepine oxygen with sulfur yields thiazepine derivatives, altering electronic and conformational properties:

  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (): Thiazepine’s sulfur atom increases ring flexibility and reduces hydrogen-bonding capacity compared to oxazepine. Bioactivity data in suggest thiazepines exhibit dopamine D2 receptor antagonism.
  • 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide (): Synthesized via oxidation, highlighting the stability differences between oxazepines and thiazepines.

Alternative Functional Groups

  • N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide (CAS 922031-41-2): Replaces benzamide with butyramide, reducing aromaticity and increasing hydrophobicity (MW: 330.8 g/mol ).
  • F732-0193 (): Features a benzenesulfonamide group instead of benzamide, introducing sulfonyl pharmacophores known to enhance metabolic stability.

Molecular Weight and Solubility

Compound Name Molecular Weight (g/mol) Key Substituents
Target Compound 391.8 8-methyl, 2-chlorobenzamide
2-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide 364.8 No 8-methyl
3-Bromo-N-(8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide 423.3 3-bromobenzamide
2,4-Dimethoxy-N-(8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide 404.4 2,4-dimethoxybenzamide

Higher molecular weights (>400 g/mol) may compromise blood-brain barrier penetration, critical for CNS targets.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the dibenzo[b,f][1,4]oxazepine core followed by chloro and benzamide substitutions. Key steps include:
  • Cyclocondensation of substituted anilines with ketones or aldehydes to form the oxazepine ring .
  • Chlorination at the 8-position using reagents like POCl₃ or SOCl₂ under controlled conditions .
  • Benzamide coupling via activation of carboxylic acids (e.g., using CDI or HATU) in anhydrous solvents (DMF, DCM) .
    Purity (>95%) is ensured via HPLC with a C18 column (acetonitrile/water gradient) and NMR spectroscopy (comparison to analogs in ).

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., chloro, methyl, benzamide groups) .
  • X-ray crystallography to resolve the dibenzooxazepine scaffold’s conformation and hydrogen-bonding interactions .
  • Mass spectrometry (HRMS) for molecular weight validation .
    Compare spectral data with structurally similar compounds (e.g., N-(8-chloro-11-oxo-dibenzooxazepin-2-yl)-4-methoxybenzamide ).

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays aligned with its structural analogs’ known targets:
  • HDAC inhibition : Fluorometric assays using HeLa cell nuclear extracts to measure deacetylase activity .
  • Anticancer activity : MTT assays against leukemia (K562) or breast cancer (MCF-7) cell lines .
  • Neurological targets : Radioligand binding assays for serotonin or dopamine receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
  • Methyl group at C8 : Replace with ethyl or isopropyl to assess steric effects on target binding .
  • Chloro vs. methoxy at C2 : Test electron-withdrawing vs. donating groups on HDAC inhibition .
  • Benzamide substitution : Introduce para-nitro or meta-fluoro groups to enhance solubility or binding affinity .
    Use QSAR models to predict pharmacokinetic properties (e.g., logP, polar surface area) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Address variability by:
  • Standardizing assay conditions : Fix cell passage numbers, serum concentrations, and incubation times .
  • Validating target engagement : Use siRNA knockdown or CRISPR-Cas9 to confirm HDAC isoform specificity .
  • Cross-referencing analogs : Compare data with N-(10-ethyl-11-oxo-dibenzooxazepin-2-yl)-sulfonamide derivatives to identify scaffold-specific trends .

Q. How can computational methods predict off-target interactions or toxicity?

  • Methodological Answer : Employ:
  • Molecular docking (AutoDock Vina) to screen against Pharmaprojects or ChEMBL databases for off-target binding .
  • ADMET prediction (SwissADME, ProTox-II) to assess hepatotoxicity and CYP450 inhibition risks .
  • Molecular dynamics simulations (GROMACS) to evaluate binding stability with HDAC2 over 100 ns trajectories .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodological Answer : Optimize formulation via:
  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoencapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .
  • Lyophilization : Prepare freeze-dried powders with trehalose or mannitol as cryoprotectants .

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